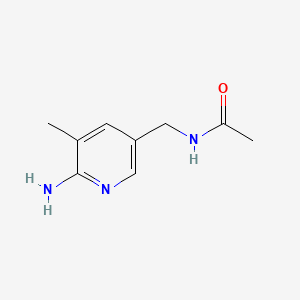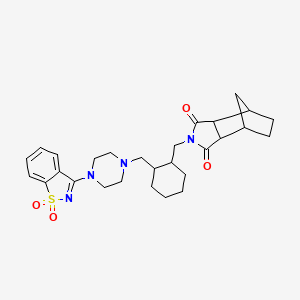
Lurasidone Sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lurasidone Sulfone is a metabolite of Lurasidone, an atypical antipsychotic medication used primarily to treat schizophrenia and bipolar disorder
准备方法
Synthetic Routes and Reaction Conditions
Lurasidone Sulfone can be synthesized through the oxidation of Lurasidone. The process typically involves the use of strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an appropriate solvent, often dichloromethane, at a specific temperature to ensure the complete conversion of Lurasidone to this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Lurasidone Sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of Lurasidone to this compound.
Reduction: Potential reduction back to Lurasidone or other intermediates.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, appropriate solvents.
Major Products Formed
Oxidation: this compound.
Reduction: Lurasidone, intermediate compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Lurasidone Sulfone has several applications in scientific research:
Chemistry: Used as a reference compound in analytical studies and as a starting material for the synthesis of new derivatives.
Biology: Studied for its interactions with biological targets and its potential effects on cellular processes.
Medicine: Investigated for its pharmacological activity and potential therapeutic applications beyond its parent compound, Lurasidone.
Industry: Utilized in the development of new pharmaceuticals and as a model compound in drug metabolism studies.
作用机制
Lurasidone Sulfone exerts its effects by interacting with various molecular targets, including dopamine D2 receptors, serotonin 5-HT2A receptors, and serotonin 5-HT7 receptors. It acts as an antagonist at these receptors, modulating neurotransmitter activity and contributing to its antipsychotic effects. The compound’s mechanism of action involves the inhibition of receptor signaling pathways, leading to changes in neuronal activity and behavior.
相似化合物的比较
Similar Compounds
Lurasidone: The parent compound, primarily used for treating schizophrenia and bipolar disorder.
Ziprasidone: Another atypical antipsychotic with similar receptor binding profiles.
Cariprazine: An atypical antipsychotic with partial agonist activity at dopamine D2 and D3 receptors.
Lamotrigine: A mood stabilizer used in bipolar disorder, with different mechanisms of action.
Uniqueness
Lurasidone Sulfone is unique due to its specific metabolic origin from Lurasidone and its distinct pharmacological profile. Unlike its parent compound, this compound may exhibit different receptor affinities and pharmacokinetics, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C28H36N4O4S |
|---|---|
分子量 |
524.7 g/mol |
IUPAC 名称 |
4-[[2-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C28H36N4O4S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)37(35,36)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2 |
InChI 键 |
MAVBUKOHERNHBQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



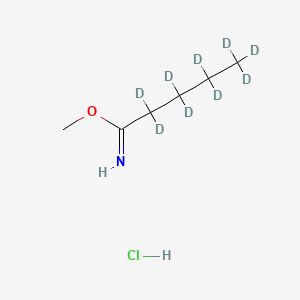
![4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13828663.png)
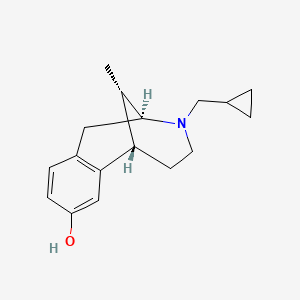
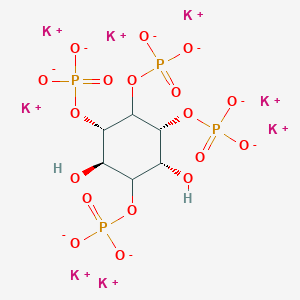
![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(decanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B13828679.png)

![[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate](/img/structure/B13828700.png)
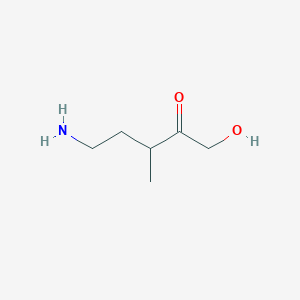
![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B13828715.png)
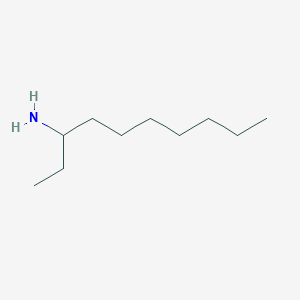
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)
![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
